molecular formula C6H8N2O2 B2568435 (R)-2-(1-hydroxyethyl)pyrimidin-5-ol CAS No. 1460321-45-2

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol

Cat. No.: B2568435
CAS No.: 1460321-45-2
M. Wt: 140.142
InChI Key: NTYOXGALQDHZEW-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(1-hydroxyethyl)pyrimidin-5-ol is a chiral compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This specific compound features a hydroxyethyl group at the second position and a hydroxyl group at the fifth position of the pyrimidine ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-hydroxyethyl)pyrimidin-5-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrimidine derivative.

    Hydroxylation: The hydroxyl group at the fifth position can be introduced via selective oxidation reactions.

Industrial Production Methods

Industrial production of ®-2-(1-hydroxyethyl)pyrimidin-5-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-2-(1-hydroxyethyl)pyrimidin-5-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups to corresponding alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

®-2-(1-hydroxyethyl)pyrimidin-5-ol is used as a building block in organic synthesis, particularly in the synthesis of more complex pyrimidine derivatives.

Biology

In biological research, this compound can be used to study the structure and function of nucleic acids, as pyrimidines are fundamental components of DNA and RNA.

Medicine

Industry

In the industrial sector, ®-2-(1-hydroxyethyl)pyrimidin-5-ol can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(1-hydroxyethyl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and hydroxyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidin-2(1H)-one: A tautomeric form of pyrimidine with a keto group at the second position.

    Pyrimidin-4(3H)-one: A tautomeric form with a keto group at the fourth position.

    Pyrimidine-4(3H)-thione: A sulfur analogue with a thiolactam structure.

Uniqueness

®-2-(1-hydroxyethyl)pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(1R)-1-hydroxyethyl]pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4(9)6-7-2-5(10)3-8-6/h2-4,9-10H,1H3/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYOXGALQDHZEW-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=N1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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